molecular formula C14H17N5O B1206244 N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA CAS No. 61310-12-1

N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA

Katalognummer: B1206244
CAS-Nummer: 61310-12-1
Molekulargewicht: 271.32 g/mol
InChI-Schlüssel: OBXXCFFJBAUAAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both pyridine and pyrimidine rings, suggests potential biological activity and utility in research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” typically involves the reaction of appropriate pyridine and pyrimidine derivatives with a urea precursor. Common synthetic routes may include:

    Step 1: Preparation of the pyridine and pyrimidine intermediates through standard organic synthesis techniques.

    Step 2: Coupling of these intermediates with a urea derivative under controlled conditions, such as in the presence of a catalyst or under specific temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

“Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Formation of reduced products using reducing agents.

    Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.

    Pathway Involvement: Participation in biochemical pathways, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Urea Derivatives: Compounds with similar urea-based structures.

    Pyridine and Pyrimidine Compounds: Molecules containing pyridine or pyrimidine rings.

Uniqueness

The uniqueness of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

61310-12-1

Molekularformel

C14H17N5O

Molekulargewicht

271.32 g/mol

IUPAC-Name

1-tert-butyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C14H17N5O/c1-14(2,3)19-13(20)18-11-6-9-16-12(17-11)10-4-7-15-8-5-10/h4-9H,1-3H3,(H2,16,17,18,19,20)

InChI-Schlüssel

OBXXCFFJBAUAAE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

Kanonische SMILES

CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

Key on ui other cas no.

61310-12-1

Synonyme

Win 40882
Win-40,882
Win-40882

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.